molecular formula C6H10F2O2 B2601074 6,6-Difluorohexanoic acid CAS No. 2011337-12-3

6,6-Difluorohexanoic acid

Cat. No.: B2601074
CAS No.: 2011337-12-3
M. Wt: 152.141
InChI Key: OBRLNCDJBVPRDW-UHFFFAOYSA-N
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Description

6,6-Difluorohexanoic acid is an organic compound with the molecular formula C6H10F2O2. It is a derivative of hexanoic acid, where two hydrogen atoms on the sixth carbon are replaced by fluorine atoms. This modification imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using elemental fluorine or fluorinating agents such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,6-Difluorohexanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,6-Difluorohexanoic acid involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Hexanoic acid: The parent compound without fluorine substitution.

    6-Fluorohexanoic acid: A derivative with a single fluorine atom.

    Perfluorohexanoic acid: A fully fluorinated derivative.

Comparison: 6,6-Difluorohexanoic acid is unique due to the selective fluorination at the sixth carbon, which imparts distinct chemical and physical properties compared to its analogs. The presence of two fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

6,6-difluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-5(8)3-1-2-4-6(9)10/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRLNCDJBVPRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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